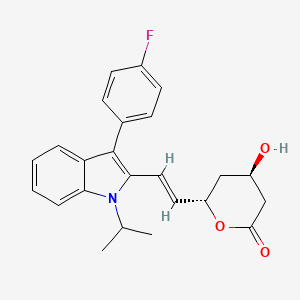

Fluvastatin Lactone

描述

Fluvastatin Lactone is a derivative of Fluvastatin, a synthetic statin used to lower lipid levels and reduce the risk of cardiovascular diseases such as myocardial infarction and stroke . Fluvastatin is an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate . The lactone form of Fluvastatin is known for its stability and unique pharmacological properties .

准备方法

Synthetic Routes and Reaction Conditions

Fluvastatin Lactone can be synthesized through various chemical routes. One common method involves the cyclization of Fluvastatin under acidic conditions to form the lactone ring . The reaction typically requires a non-polar stationary phase and an aqueous phase buffer like tetramethylammonium hydroxide with a pH of 7.2 for the elution of the parent component and its respective degradants .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, hydrolysis, and lactonization under controlled conditions to produce the desired lactone form .

化学反应分析

Types of Reactions

Fluvastatin Lactone undergoes various chemical reactions, including:

Oxidation: The compound is susceptible to oxidative degradation, leading to the formation of epoxide impurities.

Hydrolysis: It can hydrolyze back to its hydroxy acid form under basic conditions.

Lactonization: The conversion of the hydroxy acid form to the lactone form under acidic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Basic conditions using sodium hydroxide or potassium hydroxide.

Lactonization: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed

Oxidation: Epoxide impurities.

Hydrolysis: Hydroxy acid form of Fluvastatin.

Lactonization: this compound.

科学研究应用

Scientific Research Applications

Fluvastatin Lactone has diverse applications in scientific research:

- Chemistry : It serves as a model compound for studying the stability and degradation pathways of statins. Researchers utilize it to understand the hydroxy acid-lactone interconversion mechanism under varying pH conditions .

- Biology : Investigations focus on its effects on cellular processes, particularly regarding potential myotoxicity. Studies have shown that fluvastatin can induce mitochondrial changes that precede myofibril damage in muscle tissues .

- Medicine : this compound is pivotal in developing lipid-lowering therapies. It is extensively studied for its pharmacokinetics and pharmacodynamics, contributing to our understanding of statin therapy's clinical implications .

- Industry : The compound is employed in pharmaceutical formulations and analytical methods for statin determination, enhancing drug development processes .

Pharmacodynamics

This compound primarily functions as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition leads to:

- Decreased Cholesterol Synthesis : The compound significantly lowers cholesterol biosynthesis by inhibiting the mevalonate pathway.

- Increased LDL Uptake : It enhances the uptake of low-density lipoprotein (LDL) by liver cells, effectively reducing plasma cholesterol levels.

Metabolism

The metabolism of this compound predominantly occurs in the liver. Key findings include:

- Intrinsic Clearance : Studies indicate high intrinsic clearance values for this compound compared to its acid form, suggesting rapid metabolism .

| Compound | Intrinsic Clearance (CLint) ml/min/mg |

|---|---|

| This compound | High (exact value varies by study) |

| Fluvastatin Acid | Low (<0.1 - 80) |

Case Studies

Several case studies highlight the effectiveness and unique properties of this compound:

- Effectiveness in Hyperlipidemia : Clinical trials have demonstrated significant reductions in LDL cholesterol levels among patients treated with fluvastatin compared to baseline measurements. The active form has shown greater therapeutic efficacy than the lactone form .

- Comparative Pharmacology : Research comparing various statins indicates that Fluvastatin's metabolic profile allows for unique drug interactions influenced by genetic factors affecting metabolism via cytochrome P450 enzymes .

- Myotoxicity Investigation : A study on Drosophila models revealed that chronic treatment with fluvastatin led to mitochondrial fragmentation and subsequent myofibril damage, suggesting a time-dependent relationship between mitochondrial health and muscle integrity .

作用机制

Fluvastatin Lactone exerts its effects by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels . The molecular targets and pathways involved include the upregulation of LDL receptors on hepatocytes, which enhances the clearance of low-density lipoprotein cholesterol from the bloodstream .

相似化合物的比较

Fluvastatin Lactone is unique among statins due to its entirely synthetic origin and distinct biopharmaceutic profile . Similar compounds include:

Simvastatin: A lactone prodrug that is hydrolyzed to its active hydroxy acid form.

Lovastatin: Another lactone prodrug with similar pharmacological properties.

Atorvastatin: A synthetic statin that exists in its active hydroxy acid form.

Pravastatin: A statin derived from fungal metabolites, known for its water solubility and distinct pharmacokinetic profile.

This compound’s uniqueness lies in its synthetic origin, stability, and favorable safety profile, making it a highly attractive option for lipid-lowering therapy .

生物活性

Fluvastatin, a member of the statin family, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which is crucial in cholesterol biosynthesis. The compound exists in two forms: the active hydroxy acid form and the inactive lactone form. Understanding the biological activity of fluvastatin lactone, particularly its pharmacokinetics, metabolic pathways, and therapeutic implications, is essential for optimizing its clinical use.

Overview of Fluvastatin

Fluvastatin is the first entirely synthetic statin and is administered as its monosodium salt. It has a relatively hydrophilic nature with a pKa of 5.5, making it susceptible to interconversion between its active and inactive forms depending on the pH of the environment .

Interconversion Mechanism

The interconversion between the hydroxy acid and lactone forms of fluvastatin is pH-dependent:

- Acidic Conditions : Both forms are equally probable due to comparable activation barriers (22-28 kcal mol).

- Basic Conditions : The lactone form is less stable, with a hydrolysis activation barrier of 9 kcal mol, making it less favorable compared to the hydroxy acid form .

This pH-dependent behavior influences the bioavailability and therapeutic efficacy of fluvastatin.

Pharmacodynamics

Fluvastatin primarily exerts its effects through the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis and increased uptake of low-density lipoprotein (LDL) by liver cells. This mechanism results in lowered plasma cholesterol levels, which is beneficial in managing hyperlipidemia and reducing cardiovascular risk .

Metabolism

The metabolism of this compound occurs predominantly in the liver. Studies indicate that statin lactones are metabolized more extensively than their acid forms. For instance, this compound exhibits significant intrinsic clearance values when subjected to human liver microsomes (HLMs), indicating rapid metabolism .

| Compound | Intrinsic Clearance (CLint) ml/min/mg |

|---|---|

| This compound | High (exact value varies by study) |

| Fluvastatin Acid | Low (<0.1 - 80) |

Case Studies

- Effectiveness in Hyperlipidemia : A clinical study demonstrated that patients treated with fluvastatin showed a significant reduction in LDL cholesterol levels compared to baseline measurements. The study highlighted that both forms contributed differently to therapeutic outcomes, where the active form was more effective .

- Comparative Pharmacology : Research comparing various statins revealed that fluvastatin's metabolic profile allows for unique drug interactions and varied patient responses based on genetic factors affecting metabolism via cytochrome P450 enzymes .

属性

IUPAC Name |

(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,15,18-19,27H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDEUFAXJFWBG-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(CC(=O)O3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@H](CC(=O)O3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652593 | |

| Record name | (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94061-83-3 | |

| Record name | (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94061-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。